molecular formula C20H19FN2O3S B11164141 N-(3,4-dimethoxybenzyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide

N-(3,4-dimethoxybenzyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B11164141
M. Wt: 386.4 g/mol
InChI Key: ZQWGGXJUEOWPES-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)methyl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazole ring, a fluorophenyl group, and a dimethoxyphenyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group and the dimethoxyphenyl moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may produce a more saturated compound.

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)methyl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological targets.

    Medicine: It has potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[(3,4-dimethoxyphenyl)methyl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide include:

  • N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
  • 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)prop-2-enone

Uniqueness

What sets N-[(3,4-dimethoxyphenyl)methyl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H19FN2O3S

Molecular Weight

386.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C20H19FN2O3S/c1-25-17-8-7-13(9-18(17)26-2)11-22-19(24)10-14-12-27-20(23-14)15-5-3-4-6-16(15)21/h3-9,12H,10-11H2,1-2H3,(H,22,24)

InChI Key

ZQWGGXJUEOWPES-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CC2=CSC(=N2)C3=CC=CC=C3F)OC

Origin of Product

United States

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